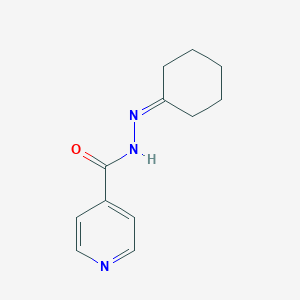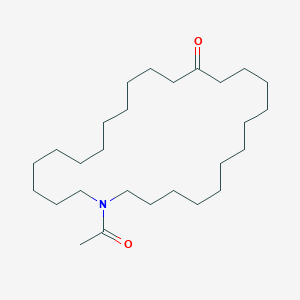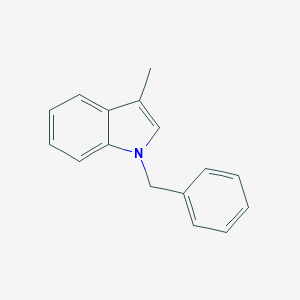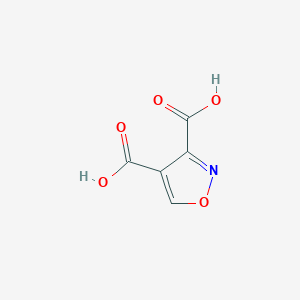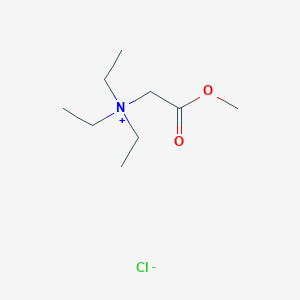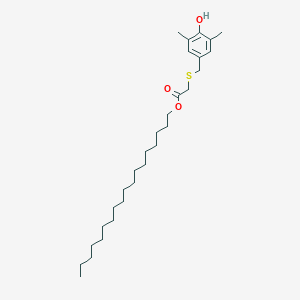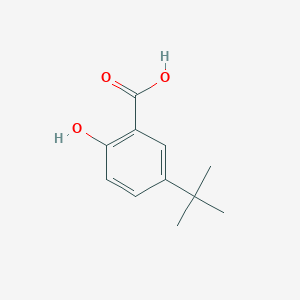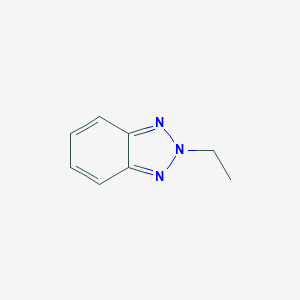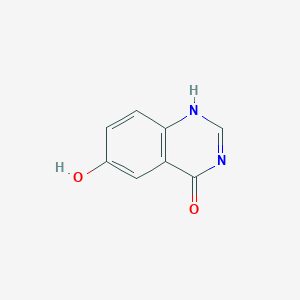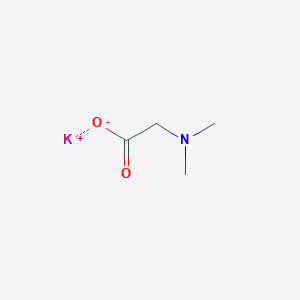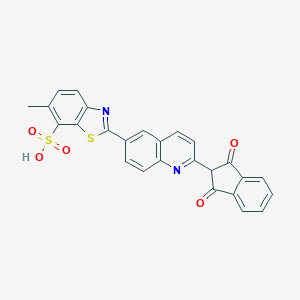![molecular formula C9H9NS B096423 2-Ethylthieno[2,3-b]pyridine CAS No. 18354-53-5](/img/structure/B96423.png)
2-Ethylthieno[2,3-b]pyridine
Übersicht
Beschreibung
2-Ethylthieno[2,3-b]pyridine (ETP) is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. ETP is a five-membered ring system that contains both nitrogen and sulfur atoms. This compound has been found to exhibit a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-viral effects.
Wissenschaftliche Forschungsanwendungen
2-Ethylthieno[2,3-b]pyridine has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and liver cancer. 2-Ethylthieno[2,3-b]pyridine has also been found to possess anti-inflammatory properties, which makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, 2-Ethylthieno[2,3-b]pyridine has shown anti-viral activity against the hepatitis C virus.
Wirkmechanismus
The mechanism of action of 2-Ethylthieno[2,3-b]pyridine is not fully understood. However, it has been suggested that 2-Ethylthieno[2,3-b]pyridine may inhibit the activity of certain enzymes, such as topoisomerase II and histone deacetylase, which are involved in DNA replication and gene expression. This inhibition may lead to the induction of apoptosis in cancer cells. 2-Ethylthieno[2,3-b]pyridine has also been found to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Biochemische Und Physiologische Effekte
2-Ethylthieno[2,3-b]pyridine has been found to exhibit a wide range of biochemical and physiological effects. In cancer cells, 2-Ethylthieno[2,3-b]pyridine has been shown to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis. Inflammatory cells, 2-Ethylthieno[2,3-b]pyridine has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β, interleukin-6, and tumor necrosis factor-α. In liver cells, 2-Ethylthieno[2,3-b]pyridine has been found to inhibit the replication of the hepatitis C virus.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-Ethylthieno[2,3-b]pyridine is its potential therapeutic properties, which make it a promising candidate for drug development. Additionally, 2-Ethylthieno[2,3-b]pyridine has been found to exhibit low toxicity in animal studies. However, one limitation of 2-Ethylthieno[2,3-b]pyridine is its low solubility in water, which may make it difficult to administer in vivo. Another limitation is the lack of understanding of its mechanism of action, which may hinder its development as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for the research of 2-Ethylthieno[2,3-b]pyridine. One direction is to further investigate its mechanism of action, which may lead to the development of more effective therapeutic agents. Another direction is to study the potential of 2-Ethylthieno[2,3-b]pyridine as a treatment for viral infections such as hepatitis C. Additionally, the development of more efficient synthesis methods for 2-Ethylthieno[2,3-b]pyridine may lead to increased availability for research purposes.
Eigenschaften
CAS-Nummer |
18354-53-5 |
|---|---|
Produktname |
2-Ethylthieno[2,3-b]pyridine |
Molekularformel |
C9H9NS |
Molekulargewicht |
163.24 g/mol |
IUPAC-Name |
2-ethylthieno[2,3-b]pyridine |
InChI |
InChI=1S/C9H9NS/c1-2-8-6-7-4-3-5-10-9(7)11-8/h3-6H,2H2,1H3 |
InChI-Schlüssel |
WLCUFJNUDLNVFC-UHFFFAOYSA-N |
SMILES |
CCC1=CC2=C(S1)N=CC=C2 |
Kanonische SMILES |
CCC1=CC2=C(S1)N=CC=C2 |
Synonyme |
Thieno[2,3-b]pyridine, 2-ethyl- (8CI,9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

